The Mechanistic Role of 1,4-Dioxepan-6-amine Hydrochloride in Modulating In Vitro DYRK/CLK Kinase Inhibition
The Mechanistic Role of 1,4-Dioxepan-6-amine Hydrochloride in Modulating In Vitro DYRK/CLK Kinase Inhibition
Target Audience: Kinase Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Application Guide
Executive Summary & Pharmacophore Paradigm
In preclinical drug discovery, it is a common misconception to evaluate amine building blocks as standalone biological agents. 1,4-Dioxepan-6-amine hydrochloride (CAS 1394042-38-6) 1 is not an active pharmaceutical ingredient (API) in isolation. Rather, it is a highly specialized, structurally rigid pharmacophore precursor.
Its in vitro mechanism of action is fully realized only when it is covalently integrated into an imidazolone or quinoline core to synthesize advanced ATP-competitive inhibitors, most notably the Leucettinib class 2. This whitepaper details how the unique physicochemical properties of the 1,4-dioxepane moiety dictate the binding kinetics, target residence time, and selectivity of these inhibitors against Dual-specificity tyrosine phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs) 3.
Chemical Biology & Structural Rationale
As an application scientist designing kinase panels, one must ask: Why utilize 1,4-dioxepan-6-amine instead of a standard cycloheptylamine? The causality lies in the manipulation of the hydration shell within the kinase active site.
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Topological Polar Surface Area (TPSA): The inclusion of two ether oxygens in the 7-membered ring drastically alters the TPSA. When the resulting inhibitor binds to the ATP pocket, this ring projects into the solvent-exposed interface.
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Entropic Optimization: The ether oxygens act as potent hydrogen-bond acceptors. Instead of displacing water molecules unfavorably (as a hydrophobic cycloheptyl ring would), the 1,4-dioxepane ring organizes water into a stable, water-mediated hydrogen bond network. This reduces the entropic penalty of binding, significantly lowering the IC50 and increasing the residence time ( τ ) on the target.
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Salt Form Stability: The compound is supplied as a hydrochloride salt. This prevents premature atmospheric oxidation of the primary amine, ensuring a consistent stoichiometric ratio during high-temperature nucleophilic substitutions.
Figure 1: Pharmacophore integration and binding mechanism of 1,4-dioxepan-6-amine derivatives.
In Vitro Mechanism of Action: The DYRK/CLK Pathway
Once integrated into a mature inhibitor (e.g., Compound 214) 2, the 1,4-dioxepane moiety drives a highly specific in vitro mechanism:
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ATP-Competitive Type I Inhibition: The molecule enters the deep catalytic cleft of DYRK1A and CLK1/4 in their active (DFG-in) conformations. The core scaffold forms bidentate hydrogen bonds with the hinge region backbone (e.g., Leu241 in DYRK1A).
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Alternative Splicing Modulation: By inhibiting CLK1, the compound prevents the phosphorylation of Serine/Arginine-rich (SR) proteins. In vitro cell assays demonstrate that this shifts alternative splicing events, triggering pro-apoptotic pathways in oncology models 3.
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Tau Phosphorylation & Neuroprotection: Inhibition of DYRK1A directly reduces the hyperphosphorylation of Tau proteins in vitro, providing a mechanistic rationale for treating cognitive deficits associated with Down syndrome and Alzheimer's disease 3.
Self-Validating Experimental Protocols
To guarantee reproducibility, the following protocols are designed as self-validating systems. Every critical step includes an internal control or a specific chemical rationale.
Protocol A: Pharmacophore Integration (Synthesis of Compound 214)
Purpose: To covalently link 1,4-dioxepan-6-amine HCl to the kinase-targeting core.
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Preparation: Suspend the intermediate (e.g., benzo[d]thiazol-6-ylmethylene-imidazol-4-one, 520 µmol) in anhydrous THF (0.3M) within a heavy-walled sealed tube.
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Base Addition (Causality Step): Add 6 equivalents of N,N-Diisopropylethylamine (DIPEA). Rationale: DIPEA is a sterically hindered, non-nucleophilic base. It is strictly required to neutralize the hydrochloride salt of 1,4-dioxepan-6-amine, liberating the reactive free amine in situ without causing unwanted side reactions with the electrophile.
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Amine Addition: Add 2.5 equivalents of 1,4-dioxepan-6-amine hydrochloride.
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Thermal Activation: Heat the sealed tube in a heating block at 120 °C – 135 °C for 12 hours. Rationale: The sealed tube prevents the boil-off of THF (b.p. 66 °C), allowing the system to reach the high activation energy required for the substitution.
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Validation (HPLC): Solubilize a 0.5 mg aliquot in ACN/DMSO (9:1). Run on a reverse-phase column (e.g., Waters XTERRA RP18) using a gradient of H2O / CH3CN with 0.1% formic acid. A purity of >98% and the disappearance of the intermediate peak validates the reaction completion 2.
Protocol B: In Vitro Kinase Profiling (TR-FRET Assay)
Purpose: To quantify the inhibitory potency ( IC50 ) of the synthesized derivative.
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Enzyme Preparation: Dilute recombinant DYRK1A or CLK1 in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2 , 1 mM EGTA, 0.01% Brij-35).
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Compound Titration: Prepare a 10-point, 3-fold serial dilution of the 1,4-dioxepan-6-amine derivative in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration ≤ 1%).
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Substrate & ATP Addition (Causality Step): Add the specific peptide substrate and ATP. Rationale: The ATP concentration must be strictly maintained at the apparent Km of the specific kinase (e.g., Km ~ 15 µM for DYRK1A). If ATP exceeds the Km , the assay loses sensitivity to ATP-competitive inhibitors, yielding artificially inflated IC50 values.
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Validation (Reference Control): Include Harmine or Leucettamine B as a positive control in parallel wells to validate the dynamic range of the assay.
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Detection: Read the plate using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) after adding Europium-labeled antibodies.
Figure 2: In vitro kinase assay workflow for evaluating 1,4-dioxepan-6-amine derived inhibitors.
Quantitative Data Analysis
The table below synthesizes representative in vitro profiling data, illustrating the structural advantage of the 1,4-dioxepane ring over a standard aliphatic ring (cycloheptyl) when incorporated into the same kinase inhibitor scaffold.
| Derivative Scaffold | Kinase Target | Representative IC50 (nM) | Structural / Mechanistic Advantage |
| 1,4-Dioxepan-6-amine (Cpd 214) | DYRK1A | < 10 nM | Ether oxygens enable optimal water-mediated H-bonding at the solvent interface. |
| 1,4-Dioxepan-6-amine (Cpd 214) | CLK1 | < 15 nM | High affinity translates to potent alternative splicing modulation in vitro. |
| Cycloheptyl amine (Reference) | DYRK1A | ~ 45 nM | Lacks ether oxygens; higher entropic penalty results in lower target residence time. |
| Cycloheptyl amine (Reference) | CLK1 | ~ 55 nM | Reduced potency limits downstream cellular efficacy. |
Data extrapolated from comparative structure-activity relationship (SAR) studies of Leucettinib analogs 2, 3.
Conclusion
1,4-Dioxepan-6-amine hydrochloride is a masterclass in pharmacophore design. While it possesses no inherent kinase inhibitory activity on its own, its strategic incorporation into heterocyclic scaffolds acts as a structural linchpin. By precisely modulating the hydration network at the edge of the kinase ATP-binding pocket, it transforms moderate binders into single-digit nanomolar inhibitors of DYRK1A and CLK1, paving the way for advanced therapeutics in neurodegeneration and oncology.
References
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Title: Leucettinibs, a class of DYRK/CLK kinases inhibitors inspired by the marine sponge natural product Leucettamine B Source: Edelris / Perha Pharmaceuticals URL: [Link]
- Title: EP4173674A1 - Imidazolone derivatives as inhibitors of protein kinases in particular dyrk1a, clk1 and/or clk4 Source: Google Patents URL
